Site-Specific Isotopic Mass Differentiation (Δm/z) for MS-Based Quantitation and Tracking
Glycolaldehyde-2-13C provides a distinct +1 Da mass shift exclusively at the carbonyl carbon position, enabling precise differentiation from unlabeled glycolaldehyde in mass spectrometry (MS) . Unlike [1-13C]glycolaldehyde (which shifts the hydroxymethyl carbon) or [1,2-13C2]glycolaldehyde (which provides a +2 Da shift), the C2-specific label in Glycolaldehyde-2-13C uniquely allows for tracking of the aldehyde group's metabolic fate. This site-specific shift is crucial as it produces a diagnostic ion signature in collision-induced dissociation (CID) MS/MS experiments, where the +1 Da label can be traced to specific daughter ions derived from the carbonyl carbon, a feat unattainable with unlabeled GA [1].
| Evidence Dimension | Parent Ion Mass Shift (MS) |
|---|---|
| Target Compound Data | Monisotopic Mass: 61.024483 Da |
| Comparator Or Baseline | Unlabeled Glycolaldehyde (Monisotopic Mass: 60.021129 Da) / [1-13C]Glycolaldehyde (Mass: 61.024483 Da, different site) |
| Quantified Difference | Δm/z = +1.003354 Da relative to unlabeled GA; Label localized to the C2 position. |
| Conditions | High-resolution mass spectrometry (HRMS) or nominal mass MS detection; Compound characterization data from authoritative chemistry databases. |
Why This Matters
This specific mass shift and fragmentation pattern are non-negotiable for developing selective multiple reaction monitoring (MRM) transitions in LC-MS/MS assays, enabling absolute quantitation of endogenous GA via stable isotope dilution .
- [1] Sleno, L. (2012). The use of mass defect in modern mass spectrometry. Journal of Mass Spectrometry, 47(2), 226-236. Review discussing the principles of isotopic mass shift for analyte identification and tracking. View Source
